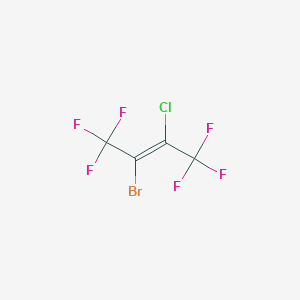

2-Bromo-3-chlorohexafluoro-2-butene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated butene derivatives is explored in several papers. For instance, paper describes a method for synthesizing 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates, which involves a domino bromo-cyclization and elimination pathway. Similarly, paper outlines the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction, followed by bromination and debrominative decarboxylation. These methods highlight the reactivity of bromine in the synthesis of halogenated butenes, which could be relevant to the synthesis of 2-Bromo-3-chlorohexafluoro-2-butene.

Molecular Structure Analysis

The molecular structure of halogenated butenes can be quite complex due to the presence of multiple substituents. Paper discusses the synthesis of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, which exhibit unusual bridging bonds as revealed by X-ray analysis. Although the specific compound of interest is not mentioned, the analysis of similar compounds can provide insights into the potential structural characteristics of 2-Bromo-3-chlorohexafluoro-2-butene.

Chemical Reactions Analysis

The reactivity of halogenated butenes in various chemical reactions is well-documented. Paper investigates the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which is relevant to understanding the reactivity of bromine in halogenated butenes. Paper describes electrophilic reactions of 2-chloroperfluoro-1,3-butadiene, which undergoes chlorofluorination and bromofluorination at specific positions. This information could be extrapolated to predict the reactivity of 2-Bromo-3-chlorohexafluoro-2-butene in similar electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butenes are influenced by their molecular structure. Paper provides vibrational assignments for 2-chloro-1-butene and 2-bromo-1-butene, indicating the presence of trans and gauche rotamers. Paper presents a detailed vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene, which includes the computation of various molecular properties such as Mulliken charges and hyperpolarizability. These studies can be used to infer the physical and chemical properties of 2-Bromo-3-chlorohexafluoro-2-butene, such as its vibrational modes and electronic properties.

科学研究应用

Epoxidation and Polymer Chemistry

One study delves into the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites , resulting in epoxidation accompanied by cleavage of the carbon skeleton at the double bond. This process leads to the formation of polyfluorocarboxylic acid sodium salts as by-products. The synthesized 3-chloro(bromo)-1,2-epoxy-heptafluoro- and 3,4-dichloro-1,2-epoxyhexafluorobutanes were further subjected to isomerization into carbonyl compounds using cesium fluoride or antimony pentafluoride, showcasing their potential in synthesizing complex fluorinated compounds with applications in material science and pharmaceuticals (Zapevalov et al., 2004).

Mechanism for Double-Bond Isomerization

Another study investigated the thermal chemistry of C4 hydrocarbons on Pt(111) , including compounds similar to 2-Bromo-3-chlorohexafluoro-2-butene. This research highlighted mechanisms for hydrogenation, dehydrogenation, and H-D exchange reactions, elucidating the preference for hydrogenation at end carbons and dehydrogenation from inner carbons. This understanding is crucial for chemical synthesis and catalysis, providing insights into the isomerization processes on metal surfaces (Lee & Zaera, 2005).

Organic Synthesis Applications

Research on 1-bromo-3-buten-2-one as a building block in organic synthesis examined its reduction to the corresponding alcohol, reaction with primary amines to give 5-membered-aza-heterocycles, and its reaction with activated methylene compounds. This study showcases the compound's versatility as a precursor in the synthesis of various organic compounds, which could be extrapolated to the applications of 2-Bromo-3-chlorohexafluoro-2-butene in synthesizing novel organic materials (Westerlund et al., 2001).

Fluorination and Cross-Coupling Reactions

The regioselective fluorination of 1-(2,2-Dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride demonstrated high yields and regioselectivities. This process, including the direct fluorination and the subsequent reaction conditions, is critical for the synthesis of halogenated organic compounds, suggesting potential methodologies for the functionalization of 2-Bromo-3-chlorohexafluoro-2-butene (Zhao et al., 2016).

属性

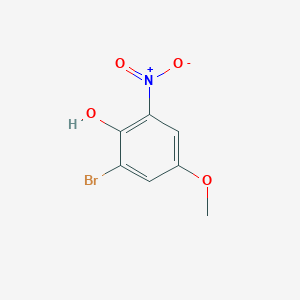

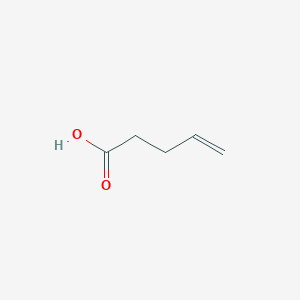

IUPAC Name |

(E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrClF6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDIBYVKNAQTGX-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)(C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Br)(\C(F)(F)F)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrClF6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chlorohexafluoro-2-butene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)